

Cross-reactivity profiling of LDN-214117 against other kinases

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: LDN-214117

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LDN-214117: A Comparative Analysis of Kinase Cross-Reactivity

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the kinase selectivity of **LDN-214117**, supported by experimental data.

LDN-214117 is a potent, orally active, and brain-penetrant inhibitor of Activin receptor-like kinase 2 (ALK2), a member of the transforming growth factor-beta (TGF- β) superfamily of type I serine/threonine kinases.[1][2][3] It has demonstrated therapeutic potential in preclinical models of diseases driven by aberrant ALK2 signaling, such as fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG).[1][4][5] A critical aspect of its preclinical evaluation is the characterization of its selectivity profile against a broad range of kinases to anticipate potential off-target effects. This guide provides a comparative analysis of the cross-reactivity of **LDN-214117** against other kinases, based on available experimental data.

Kinase Inhibition Profile of LDN-214117

The kinase selectivity of **LDN-214117** has been evaluated using various biochemical and cellular assays. The following table summarizes the inhibitory activity of **LDN-214117** against its primary target, ALK2, and a panel of other kinases.

| Kinase Target | IC50 (nM) | Assay Type | Reference |
|----------------|-----------|-------------|-----------|
| ALK2 (ACVR1) | 24 | Biochemical | [1] |
| ALK1 | 27 | Biochemical | [1] |
| TNIK | - | Biochemical | [6] |
| RIPK2 | - | Biochemical | [6] |
| ABL1 | - | Biochemical | [6] |
| ALK3 | 1,171 | Biochemical | [1] |
| ALK5 | 3,000 | Biochemical | [1] |
| BMP2 | 1,022 | Cellular | [1] |
| BMP4 | 960 | Cellular | [1] |
| BMP6 | 100 | Cellular | [1] |
| TGF- β 1 | 16,000 | Cellular | [1] |

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. A lower IC50 value indicates higher potency. Dashes indicate that while inhibition was noted, a specific IC50 value was not provided in the cited source.

Kinome-wide screening has further elucidated the selectivity of **LDN-214117**. In a screen against approximately 200 kinases at a concentration of 1 μ M, **LDN-214117** inhibited only 3.6% of the kinases by more than 50%. The most significantly inhibited off-target kinases, after ALK2, were identified as ABL1, RIPK2, and TNIK.[6] This demonstrates a reasonable kinome-wide selectivity for **LDN-214117**. [6]

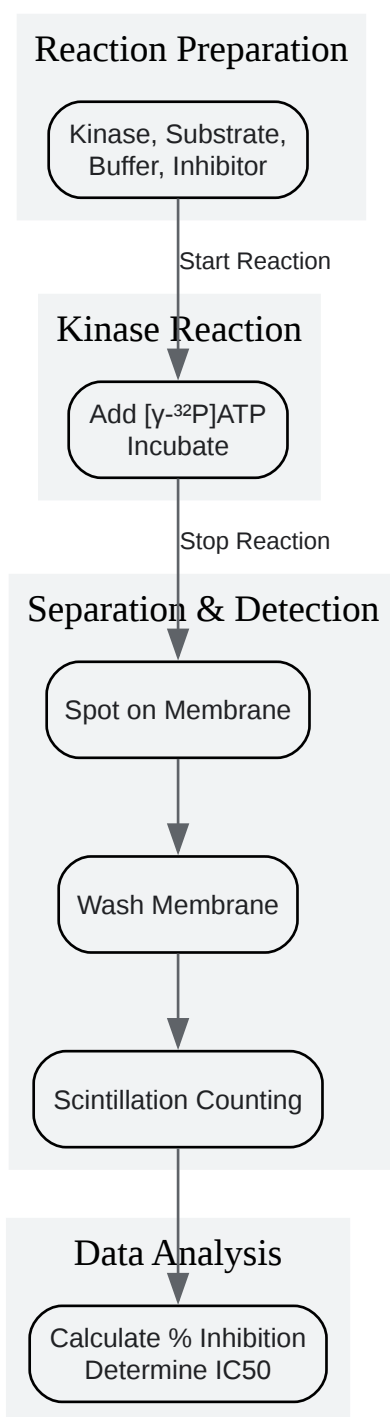
Experimental Protocols

The determination of the kinase inhibition profile of **LDN-214117** involved the use of established methodologies, primarily radioactive biochemical kinase assays and cell-based assays such as the NanoBRET Target Engagement assay.

Radioactive Kinase Assay (General Protocol)

This method directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

- **Reaction Setup:** Purified recombinant kinase is incubated with a specific substrate (e.g., a peptide or protein) in a reaction buffer.
- **Initiation:** The kinase reaction is initiated by the addition of ATP, which includes a proportion of radiolabeled $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ or $[\gamma\text{-}^{33}\text{P}]\text{ATP}$. The reaction is carried out at a controlled temperature for a defined period.
- **Quenching:** The reaction is stopped, typically by the addition of a strong acid or by spotting the reaction mixture onto a phosphocellulose membrane.
- **Separation:** The radiolabeled substrate is separated from the unreacted radiolabeled ATP. This is commonly achieved by washing the phosphocellulose membrane, which binds the substrate but not the free ATP.
- **Detection and Quantification:** The amount of radioactivity incorporated into the substrate is measured using a scintillation counter or a phosphorimager.
- **IC₅₀ Determination:** To determine the IC₅₀ value, the assay is performed with varying concentrations of the inhibitor (**LDN-214117**). The resulting data is plotted to calculate the concentration at which 50% of the kinase activity is inhibited.



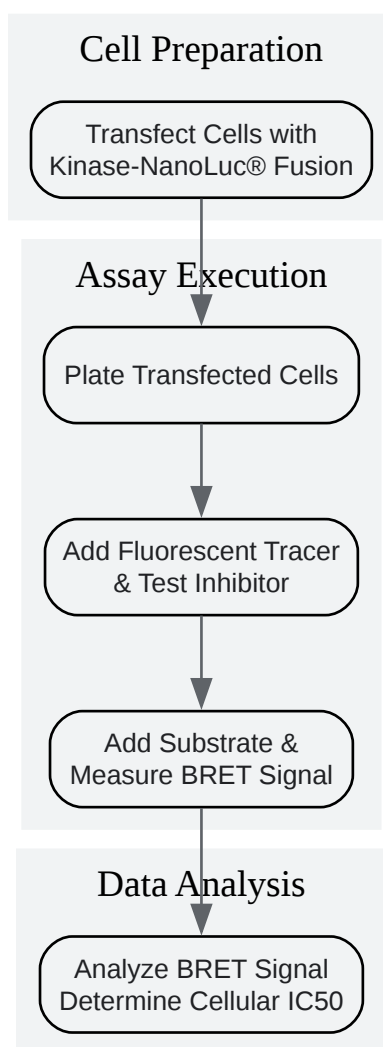
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Workflow for a typical radioactive kinase assay.

NanoBRET™ Target Engagement Assay (General Protocol)

This is a live-cell assay that measures the binding of an inhibitor to its target kinase. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

- **Cell Preparation:** HEK293 cells are transiently transfected with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.
- **Assay Plating:** The transfected cells are plated in a multi-well plate.
- **Tracer and Inhibitor Addition:** A cell-permeable fluorescent tracer that binds to the kinase is added to the cells, followed by the test inhibitor (**LDN-214117**) at various concentrations.
- **BRET Measurement:** The substrate for NanoLuc® luciferase is added, and the BRET signal is measured using a luminometer. The BRET signal is generated when the fluorescent tracer is in close proximity to the NanoLuc®-tagged kinase.
- **Competitive Displacement:** The inhibitor competes with the fluorescent tracer for binding to the kinase. Increased inhibitor binding leads to the displacement of the tracer and a decrease in the BRET signal.
- **IC50 Determination:** The reduction in the BRET signal is measured across a range of inhibitor concentrations to determine the IC50 value for target engagement in a cellular environment.



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Workflow for the NanoBRET™ Target Engagement Assay.

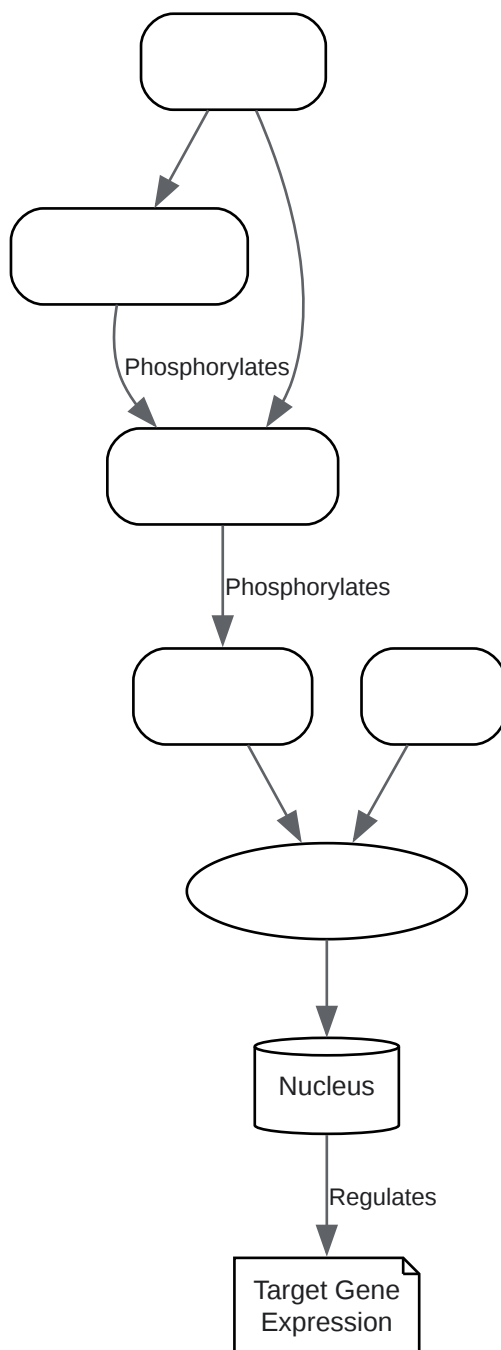
Signaling Pathways of Key Off-Target Kinases

Understanding the signaling pathways of the key identified off-target kinases is crucial for predicting potential pharmacological side effects.

ALK2 Signaling Pathway

ALK2 is a type I receptor for bone morphogenetic proteins (BMPs). Upon ligand binding, ALK2 forms a complex with a type II BMP receptor, leading to its phosphorylation and activation. Activated ALK2 then phosphorylates downstream SMAD proteins (SMAD1/5/8), which form a

complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes involved in processes like osteogenesis.[17][18][19][20]



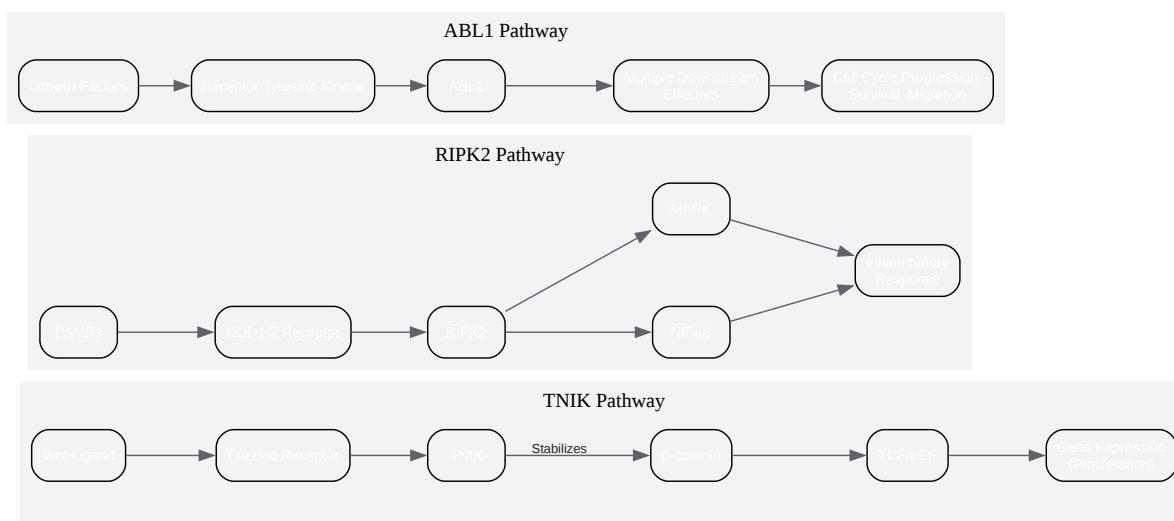
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Simplified ALK2 signaling pathway.

TNIK, RIPK2, and ABL1 Signaling Pathways

The primary off-target kinases of **LDN-214117** are involved in diverse and critical cellular signaling pathways.

- **TNIK** (TRAF2 and NCK interacting kinase): A serine/threonine kinase that is a key component of the Wnt signaling pathway, which is crucial for cell proliferation and development.[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)
- **RIPK2** (Receptor-interacting serine/threonine-protein kinase 2): A critical mediator in the innate immune response, acting downstream of NOD-like receptors to activate NF- κ B and MAPK signaling pathways.[\[26\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)[\[30\]](#)
- **ABL1** (Abelson murine leukemia viral oncogene homolog 1): A non-receptor tyrosine kinase involved in various cellular processes, including cell growth, division, and adhesion. Dysregulation of ABL1 is a hallmark of certain leukemias.[\[31\]](#)[\[32\]](#)[\[33\]](#)[\[34\]](#)[\[35\]](#)



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Overview of signaling pathways for key off-target kinases.

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- To cite this document: BenchChem. [Cross-reactivity profiling of LDN-214117 against other kinases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608507#cross-reactivity-profiling-of-ldn-214117-against-other-kinases]

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